molecular formula C63H118O6 B3026090 tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester CAS No. 869989-78-6

tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester

Cat. No. B3026090
M. Wt: 971.6 g/mol
InChI Key: OAJSPZUBFWYCCY-NNBGLWHGSA-N
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Description

1,3-Dioleoyl-2-lignoceroyl glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position.

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical Transformations and Reactions

Further studies focus on chemical reactions involving fatty acid esters, highlighting their versatility and potential in synthetic chemistry. For example, M. S. F. Lie Ken Jie and colleagues explored the ultrasound-assisted zinc reduction of fatty esters, demonstrating the efficiency of this method in producing specific fatty acid derivatives. Such research showcases the potential of using advanced methodologies to manipulate fatty acid esters for various applications (M. S. F. Lie Ken Jie et al., 1998)[https://consensus.app/papers/efficient-ultrasoundassisted-zinc-reduction-esters-jie/c04a453ee15c53e08b91cb147e7260c6/?utm_source=chatgpt].

Biological and Pharmacological Potential

Investigations into the biological and pharmacological potential of fatty acid esters are also notable. For instance, the synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis by S. Hartmann and team points towards the exploration of fatty acid derivatives for therapeutic applications, particularly in targeting bacterial cell wall biosynthesis (S. Hartmann et al., 1994)[https://consensus.app/papers/synthesis-methyl-32octadecylcyclopropen1ylpropanoate-hartmann/59bbbe61dd2758ad973473ac131e73c7/?utm_source=chatgpt].

Environmental and Ecological Research

Some studies have applied fatty acid derivatives in environmental and ecological research, examining their role and transformations in natural processes. For example, the direct immersion solid-phase microextraction (DI-SPME) technique has been used to study biological changes in insects, utilizing fatty acid esters as markers. This approach offers insights into metabolomic changes and the potential ecological implications of fatty acid esters (Hasan Al-Khshemawee et al., 2018)[https://consensus.app/papers/application-direct-immersion-solidphase-alkhshemawee/2042419f8c3f55a19ca58a44631f83ca/?utm_source=chatgpt].

properties

IUPAC Name

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl tetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-57-63(66)69-60(58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2)59-68-62(65)56-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3/b34-26-,35-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJSPZUBFWYCCY-NNBGLWHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H118O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/24:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0049821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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